6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid

Oxidized Polyethylene Emulsification Acid Number Water-Based Coatings

6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid (CAS 68441-17-8) is the IUPAC name assigned to a specific oxidized polyethylene (OPE) fragment. In industrial practice, this CAS number encompasses a family of oxidized polyethylene homopolymers, waxes, and high-molecular-weight poly(ethylene oxide) (PEO) resins.

Molecular Formula C12H20O5
Molecular Weight 244.28 g/mol
CAS No. 68441-17-8
Cat. No. B1649387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid
CAS68441-17-8
Molecular FormulaC12H20O5
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC(C(CCCCC=O)O)C(=O)CCC(=O)O
InChIInChI=1S/C12H20O5/c1-9(11(15)6-7-12(16)17)10(14)5-3-2-4-8-13/h8-10,14H,2-7H2,1H3,(H,16,17)
InChIKeyAZUZXOSWBOBCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-5-methyl-4,11-dioxoundecanoic Acid (CAS 68441-17-8): Oxidized Polyethylene Product Differentiation Guide for Industrial Procurement


6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid (CAS 68441-17-8) is the IUPAC name assigned to a specific oxidized polyethylene (OPE) fragment. In industrial practice, this CAS number encompasses a family of oxidized polyethylene homopolymers, waxes, and high-molecular-weight poly(ethylene oxide) (PEO) resins . The material is produced by controlled oxidation of polyethylene, introducing polar carboxyl and hydroxyl groups onto the polymer backbone. These functional groups confer water-emulsifiability, enhanced compatibility with polar matrices, and metal-release properties that are absent in non-oxidized polyethylene [1]. Commercial grades under this CAS exhibit wide variation in acid number (~7–60 mg KOH/g), drop point (88–140 °C), density (0.85–0.99 g/cc), and molecular weight (~4,000–>1,000,000 g/mol), making grade-specific selection critical for application performance [2].

Why Generic Substitution of CAS 68441-17-8 Oxidized Polyethylene Grades Leads to Performance Failure


CAS 68441-17-8 is not a single chemical entity but a regulatory and commercial umbrella for oxidized polyethylene products with substantially different physicochemical profiles. Two products sharing this CAS number can differ by >4-fold in acid number (7 vs. 28 mg KOH/g), >25-fold in melt viscosity (35 vs. 85,000 cP), and 50 °C in drop point (88 vs. 140 °C), directly dictating whether a grade can be emulsified for aqueous coatings, function as a high-temperature PVC extrusion lubricant, or serve as a nanocomposite compatibilizer [1]. Treating this CAS as interchangeable leads to emulsion instability, metal-release failure in PVC processing, or loss of oxygen-barrier performance in packaging films, because the underlying molecular weight and acid number fundamentally control solubility, polarity, and thermal behavior in ways that a CAS-level specification cannot capture .

Head-to-Head Quantitative Differentiation of 6-Hydroxy-5-methyl-4,11-dioxoundecanoic Acid (CAS 68441-17-8) Grades vs. Closest Comparators


Acid Number as the Primary Determinant of Emulsifiability: Grade-Level Comparison within CAS 68441-17-8

The acid number (AN) of oxidized polyethylene directly governs its capacity to form stable aqueous emulsions, the dominant application form for water-based coatings, textiles, and polishes. Within CAS 68441-17-8, the A-C® 307A grade with AN = 7 mg KOH/g cannot be emulsified for aqueous systems, whereas the SpectrumBase-characterized grade with AN = 28 mg KOH/g readily forms stable emulsions [1]. Intermediate AN grades (ACumist® 1812, AN = 16–19 mg KOH/g; Epolene® E-20, AN = 14–18.5 mg KOH/g) represent the practical emulsification threshold . This 4-fold AN range under a single CAS confirms that procurement by acid number specification is mandatory.

Oxidized Polyethylene Emulsification Acid Number Water-Based Coatings Polymer Processing

Drop Point Differentiation: 88 °C vs. 140 °C Grades for High-Temperature PVC Extrusion

The Mettler drop point distinguishes low-temperature amorphous grades from high-density oxidized polyethylene (HDOxPE) grades suitable for PVC extrusion above 120 °C. Within CAS 68441-17-8, A-C® 6702P exhibits a drop point of 88 °C, limiting its use to low-temperature lubricant and mold-release applications . In contrast, A-C® 307A and ACumist® 1812 exhibit drop points of 140 °C and 139 °C, respectively, making them appropriate for rigid PVC pipe and siding extrusion processes where melt temperatures exceed 150 °C . This 52 °C gap renders the grades non-interchangeable.

Oxidized Polyethylene Drop Point PVC Extrusion Lubricant Thermal Processing

Molecular Weight and Melt Viscosity: Epolene® E-14P vs. A-C® 307A for Processing Aid Applications

Melt viscosity at processing temperature dictates lubricant film thickness and metal-release efficacy. Epolene® E-14P (MW ~4,000; melt viscosity 375 mPa·s at 125 °C) functions as a low-viscosity internal lubricant for PVC [1], while A-C® 307A (viscosity 85,000 mPa·s at 150 °C) serves as a high-viscosity external metal-release agent . The ~225-fold viscosity difference translates to fundamentally distinct processing functions: internal fusion promotion versus external mold release.

Oxidized Polyethylene Viscosity Molecular Weight PVC Processing Aid

Oxygen Barrier Performance: Oxidized Polyethylene (OxPE) vs. Maleic Anhydride Grafted PE (PE-g-MA) as Nanocomposite Compatibilizers

In LLDPE/organoclay nanocomposites, oxidized polyethylene (OxPE, CAS 68441-17-8 family) as a compatibilizer yielded lower oxygen permeability values compared to the conventional compatibilizer maleic anhydride grafted polyethylene (PE-g-MA) at equivalent clay loading (5 phr org-clay) . This oxygen barrier advantage is attributed to stronger interfacial interaction between OxPE polar groups and the clay surface, as demonstrated by linear viscoelastic rheological analysis . This represents a cross-class comparison where oxidized polyethylene outperforms the industry-standard reactive compatibilizer for barrier film applications.

Nanocomposite Compatibilizer Oxygen Permeability Barrier Films Oxidized Polyethylene

Hardness and Scratch Resistance: High-Density Oxidized PE (HD OxPE) vs. Low-Density Oxidized PE (LD OxPE)

Hardness, measured by needle penetration (dmm, ASTM D5), directly correlates with scratch and mar resistance in coating applications. High-density oxidized polyethylene grades (ACumist® 1812: density 0.99 g/cc, hardness <0.5 dmm) provide significantly greater scratch resistance than low-density amorphous grades (A-C® 6702P: density 0.85 g/cc, hardness 90 dmm) . The nearly 200-fold difference in penetration hardness quantifies the performance gap between HD OxPE and LD OxPE within the same CAS registry number, directly impacting coating durability selection.

Oxidized Polyethylene Hardness Scratch Resistance Coatings Additive

Emulsion Stability as a Function of Acid Number: Cross-Study Evidence Across Oxidized Polyethylene Waxes

A systematic emulsification study of oxidized polyethylene waxes with acid numbers ranging from 12.5 to 32 mg KOH/g demonstrated that stable emulsions require sufficient polar group content for effective surfactant interaction [1]. Waxes at the lower end of this range (AN ~12.5–15 mg KOH/g) produced emulsions with larger dispersed phase particle sizes and reduced stability compared to those with AN ~28–32 mg KOH/g [1][2]. This cross-study evidence establishes that procurement specifications for emulsifiable OPE must include a minimum acid number threshold of approximately 15 mg KOH/g to ensure emulsion quality, directly linking the CAS 68441-17-8 grade identity to formulation robustness.

Emulsion Stability Acid Number Oxidized Polyethylene Wax Particle Size

Evidence-Backed Application Scenarios for 6-Hydroxy-5-methyl-4,11-dioxoundecanoic Acid (CAS 68441-17-8) Oxidized Polyethylene Grades


High-Temperature Rigid PVC Extrusion: Selecting High-Drop-Point, High-Viscosity Grades

For rigid PVC pipe and siding extrusion at melt temperatures exceeding 150 °C, only high-density oxidized polyethylene grades with drop point ≥ 135 °C, such as A-C® 307A (drop point 140 °C, viscosity 85,000 mPa·s at 150 °C) or ACumist® 1812 (drop point 139 °C), provide adequate metal-release and fusion acceleration without thermal degradation [1]. Low-drop-point grades (e.g., A-C® 6702P, drop point 88 °C) are completely amorphous and unsuitable for this application, as established by the 52 °C drop point differential documented in Section 3.

Water-Based Coatings and Polishes: Procuring Emulsifiable Grades with Acid Number ≥ 15 mg KOH/g

Water-based floor finishes, textile coatings, and overprint varnishes require oxidized polyethylene that can form stable aqueous emulsions. Grades with acid number ≥ 15 mg KOH/g (e.g., Epolene® E-20, AN 14–18.5 mg KOH/g; DEUREX EO 41 K, AN 15–19 mg KOH/g) are emulsifiable using standard non-ionic surfactant systems [1]. The evidence in Section 3 demonstrates that acid numbers below this threshold (e.g., A-C® 307A, AN = 7 mg KOH/g) explicitly fail to emulsify, directly informing procurement specifications.

Oxygen-Barrier Packaging Films: Oxidized Polyethylene as a Compatibilizer Alternative to PE-g-MA

In LLDPE/organoclay nanocomposite films for oxygen-sensitive food and pharmaceutical packaging, oxidized polyethylene (CAS 68441-17-8 family) compatibilizers provide lower oxygen permeability than conventional PE-g-MA compatibilizers at equal clay loading, as demonstrated by direct head-to-head comparison [1]. This evidence supports the specification of oxidized polyethylene grades with moderate acid number and molecular weight for barrier nanocomposite development, where oxygen transmission rate reduction is the critical performance metric.

Scratch-Resistant Surface Coatings: Micronized High-Density Oxidized PE Grades

For high-gloss, scratch-resistant water-based and solvent-based coatings, micronized high-density oxidized polyethylene (density ~0.99 g/cc, hardness <0.5 dmm) such as ACumist® 1812 provides the necessary surface hardness and burnish resistance [1]. The 200-fold hardness advantage over low-density amorphous oxidized PE grades (hardness 90 dmm), as quantified in Section 3, makes grade-level density and hardness specification critical for coatings procurement.

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